molecular formula C16H27O4- B12548416 4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate CAS No. 176050-28-5

4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate

Cat. No.: B12548416
CAS No.: 176050-28-5
M. Wt: 283.38 g/mol
InChI Key: GMVDOFFZBJOCCK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate is a chemical compound with the molecular formula C16H28O4 It is known for its unique structure, which includes a dodec-1-en-1-yl group attached to an oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate typically involves the esterification of dodec-1-en-1-ol with 4-oxobutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The dodec-1-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Dodec-1-yl)oxy]benzaldehyde
  • 4-dodec-1-enoxy-4-oxobutanoate

Uniqueness

4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific research and industrial applications.

Properties

CAS No.

176050-28-5

Molecular Formula

C16H27O4-

Molecular Weight

283.38 g/mol

IUPAC Name

4-dodec-1-enoxy-4-oxobutanoate

InChI

InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h11,14H,2-10,12-13H2,1H3,(H,17,18)/p-1

InChI Key

GMVDOFFZBJOCCK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC=COC(=O)CCC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.